N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of chromeno and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .
Scientific Research Applications
N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: shares similarities with other chromeno-pyridine derivatives, such as:
Uniqueness
The presence of both diethylamino and fluoro groups in this compound distinguishes it from other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-4-21(5-2)18(23)12-9-14-16(22)13-8-11(19)6-7-15(13)24-17(14)20-10(12)3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXJNLZOGQRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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